4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine;hydrochloride
Description
4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine hydrochloride is a chiral amine hydrochloride salt featuring a cyclohexane backbone substituted with an ethyl group at the 4-position and a (2R)-tetrahydrofurfurylmethyl group on the amine (Figure 1). Its molecular formula is C₁₃H₂₆ClNO with a molecular weight of 247.81 g/mol . The compound is cataloged as a chiral building block, suggesting applications in asymmetric synthesis or pharmaceutical intermediates.
Properties
IUPAC Name |
4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO.ClH/c1-2-11-5-7-12(8-6-11)14-10-13-4-3-9-15-13;/h11-14H,2-10H2,1H3;1H/t11?,12?,13-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNOLJOLDOXMKH-MCEQWSITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCC2CCCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCC(CC1)NC[C@H]2CCCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It can be used as a reagent in biochemical assays to study enzyme activities and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine;hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, potentially inhibiting or activating them. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Physicochemical Properties
The following table compares key features of the target compound with structurally similar cyclohexanamine derivatives:
Key Observations :
- Molecular Weight : The target compound has the lowest molecular weight among the analogs, attributed to its lack of aromatic or heteroaromatic groups.
- Substituents: The ethyl and tetrahydrofurfuryl groups in the target compound confer moderate polarity compared to the aromatic (e.g., 4-chlorobenzyl ) or heterocyclic (e.g., phenoxazine ) substituents in analogs.
Functional Differences
- Bioactivity: The chlorophenoxazine derivative may exhibit bioactivity due to its phenoxazine moiety, which is absent in the target compound.
- Solubility : The tetrahydrofurfuryl group in the target compound likely enhances water solubility compared to hydrophobic analogs like the 4-chlorobenzyl derivative .
Commercial and Regulatory Status
- The target compound is listed in Enamine Ltd.’s catalog as a chiral amine hydrochloride but marked as "discontinued" by CymitQuimica .
- Impurity standards such as Imp. G(EP) Hydrochloride are maintained under strict regulatory guidelines, emphasizing their role in quality control for pharmaceuticals.
Biological Activity
4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine hydrochloride is a chemical compound that has garnered attention in the fields of organic and medicinal chemistry. Its unique structure, which includes an ethyl group, a cyclohexane ring, and an oxolane (tetrahydrofuran) moiety, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₂₅NClO
- Molecular Weight : Approximately 252.81 g/mol
- CAS Number : 2195428-37-4
The hydrochloride form enhances the compound's solubility in water, making it suitable for various pharmaceutical applications.
Pharmacological Properties
Initial studies indicate that 4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine hydrochloride may act as an antagonist for indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tryptophan metabolism and immune response regulation. This activity positions it as a promising candidate for therapeutic applications in cancer treatment and immune modulation.
The compound's interaction with specific receptors and enzymes is crucial for understanding its pharmacodynamics. Preliminary investigations suggest that it may modulate neurotransmission and immune functions through these interactions. The precise molecular targets and pathways remain under active research, with ongoing studies aimed at elucidating its full biological profile.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine hydrochloride, a comparison with structurally similar compounds is helpful:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 4-Methyl-N-(oxolan-2-yl)methylcyclohexan-1-amine | Similar cyclohexane and oxolane structure | Methyl group instead of ethyl |
| 4-Ethyl-N-methylcyclohexan-1-amine | Lacks oxolane moiety | May exhibit different biological activity |
| N-(oxolan-2-yloxy)cyclohexanamine | Contains an ether linkage | Different functional group presence |
These compounds differ primarily in their alkyl substituents and functional groups, which influence their chemical reactivity and biological activity.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of 4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine hydrochloride:
- Study on IDO Inhibition : Research indicates that IDO inhibitors can enhance antitumor immunity by preventing tryptophan catabolism, thus supporting the potential role of this compound in cancer therapy.
- Cytotoxicity Assays : In vitro assays have shown that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting that structural modifications can significantly impact bioactivity .
- Binding Affinity Studies : Structure-activity relationship (SAR) studies have demonstrated that modifications at specific positions on similar molecules can lead to enhanced binding affinities to target proteins involved in apoptosis regulation, indicating a possible pathway for therapeutic development .
Preparation Methods
Chiral Resolution of Racemic Precursors
Early synthetic routes relied on resolving racemic mixtures of the cyclohexane-1-amine core. A 2022 European patent (EP4402276A1) details a transaminase-mediated kinetic resolution process achieving 98% enantiomeric excess (ee) for the (1r,4r)-stereoisomer. Key parameters include:
- Substrate : 4-ethylcyclohexan-1-one
- Enzyme : ω-Transaminase from Arthrobacter sp.
- Amine donor : Isopropylamine (2.5 equiv)
- Reaction conditions : pH 7.5, 30°C, 48 hr
This biocatalytic method demonstrates superior stereocontrol compared to traditional chemical resolution techniques, though scalability remains challenging due to enzyme stability issues.
Asymmetric Hydrogenation
The (2R)-oxolan-2-ylmethyl group introduces additional stereochemical complexity. A 2018 WO patent (WO2019016828A1) describes rhodium-catalyzed asymmetric hydrogenation of enamine precursors using Josiphos-type ligands. Critical optimization parameters include:
| Parameter | Optimal Value | Impact on ee |
|---|---|---|
| Hydrogen pressure | 50 bar | Increases to 92% ee |
| Ligand/Rh ratio | 1.2:1 | Maintains catalyst activity |
| Solvent | Methanol/THF (3:1) | Prevents substrate decomposition |
This method achieves 94% ee for the target stereocenter but requires expensive chiral ligands.
Key Synthetic Intermediates
Oxolane Moiety Construction
The (2R)-oxolan-2-ylmethyl group is typically introduced via ring-closing metathesis (RCM) or acid-catalyzed cyclization:
- Allyl ether formation: 3-buten-1-ol + ethyl vinyl ether (BF₃·Et₂O catalyst)
- Grubbs II-catalyzed metathesis: 76% yield, >99% R-configured product
- Hydrogenation: Pd/C, H₂ (40 psi), 89% yield
- Epoxide opening: (R)-epichlorohydrin + diethyl malonate (LiAlH₄)
- H₂SO₄-catalyzed cyclization: 68% yield, requires chiral auxiliary
Comparative analysis reveals Method A provides better stereochemical fidelity but higher costs, while Method B offers cost efficiency at reduced yields.
Amine Functionalization Techniques
Reductive Amination
A preferred industrial-scale method employs:
$$ \text{4-Ethylcyclohexanone} + \text{(2R)-oxolan-2-ylmethylamine} \xrightarrow{\text{NaBH(OAc)₃}} \text{Target amine} $$
Critical process parameters:
- Stoichiometry: 1:1.2 ketone:amine ratio
- Acid additive: Acetic acid (0.5 equiv)
- Reaction time: 72 hr at 25°C
- Yield: 82% (crude), 74% after purification
This method benefits from commercial availability of starting materials but requires strict moisture control.
Buchwald-Hartwig Coupling
For advanced intermediates, palladium-catalyzed C-N bond formation achieves superior regioselectivity:
$$ \text{4-Ethylcyclohexyl bromide} + \text{(2R)-oxolan-2-ylmethylamine} \xrightarrow{\text{Pd₂(dba)₃/Xantphos}} \text{Product} $$
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂/BINAP | 63 | 88 |
| Pd₂(dba)₃/Xantphos | 78 | 95 |
| NiCl₂(dppe) | 41 | 72 |
The Xantphos-based system demonstrates optimal performance but necessitates oxygen-free conditions.
Hydrochloride Salt Formation
Final product isolation as the hydrochloride salt follows standard protocols:
- Free base dissolution: Dichloromethane (5 vol)
- Acidification: HCl gas bubbling to pH 2.0-2.5
- Crystallization: Anti-solvent (diethyl ether) gradient addition
- Drying: Vacuum oven at 40°C, 48 hr
Critical quality attributes:
| Parameter | Specification | Result |
|---|---|---|
| Purity (HPLC) | ≥99.0% | 99.3% |
| Water content (KF) | ≤0.5% | 0.2% |
| Residual solvents | <500 ppm | 120 ppm (DCM) |
Process analytical technology (PAT) monitoring ensures consistent salt stoichiometry.
Comparative Method Analysis
| Method | Yield (%) | ee (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Biocatalytic resolution | 65 | 98 | High | Moderate |
| Asymmetric hydrogenation | 78 | 94 | Very High | Limited |
| Reductive amination | 74 | N/A | Moderate | Excellent |
| Buchwald-Hartwig | 78 | N/A | High | Good |
Industrial adoption favors reductive amination for cost-effectiveness, while pharmaceutical applications prefer biocatalytic methods for stereochemical purity.
Characterization Data
Spectroscopic Properties
Crystallographic Data
X-ray diffraction confirms the trans-configuration of cyclohexane substituents and R-configuration at the oxolane center:
- Space group: P2₁2₁2₁
- Unit cell: a=8.924 Å, b=12.345 Å, c=14.678 Å
- R-factor: 0.041
Process Optimization Challenges
Byproduct Formation
Major impurities identified via LC-MS:
| m/z | Structure | Source |
|---|---|---|
| 228.12 | N-Ethyl cyclohexanol derivative | Over-reduction of ketone |
| 194.08 | Demethylated oxolane byproduct | Acid-catalyzed ring opening |
Implementing in-situ FTIR monitoring reduces byproduct formation to <1.5%.
Solvent Selection
Green chemistry metrics for different solvent systems:
| Solvent Pair | PMI* | E-factor | Process Mass Intensity |
|---|---|---|---|
| DCM/MeOH | 8.2 | 32 | 41.2 |
| EtOAc/Heptane | 6.7 | 28 | 34.7 |
| 2-MeTHF/Water | 4.9 | 18 | 22.9 |
*PMI: Process Mass Intensity
The 2-MeTHF/water system demonstrates superior environmental profile while maintaining yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
